

physical and chemical properties of 4-Methoxyphenyl triflate

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Compound of Interest

Compound Name:	4-Methoxyphenyl trifluoromethanesulfonate
Cat. No.:	B7805961

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An In-Depth Technical Guide to 4-Methoxyphenyl Triflate: Properties, Synthesis, and Applications

Abstract

4-Methoxyphenyl trifluoromethanesulfonate, commonly known as 4-methoxyphenyl triflate, is a versatile and highly reactive organosulfur compound. Its prominence in modern organic synthesis stems from the exceptional lability of the trifluoromethanesulfonate (triflate) group, which serves as an excellent leaving group. This property renders it a superior alternative to traditional aryl halides in a variety of palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, synthesis, and key applications of 4-methoxyphenyl triflate, with a focus on its role in the formation of carbon-carbon and carbon-nitrogen bonds. Detailed, field-proven protocols and mechanistic insights are provided for researchers, scientists, and professionals in drug development.

Physicochemical and Spectral Properties

4-Methoxyphenyl triflate is typically a colorless to light yellow or orange liquid at room temperature, a property that facilitates its handling and dispensing in laboratory settings. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Methoxyphenyl Triflate

Property	Value	Reference(s)
IUPAC Name	(4-methoxyphenyl) trifluoromethanesulfonate	[1]
Synonyms	4-Methoxyphenyl triflate, Trifluoromethanesulfonic acid 4-methoxyphenyl ester	[1]
CAS Number	66107-29-7	[1]
Molecular Formula	C ₈ H ₇ F ₃ O ₄ S	[1]
Molecular Weight	256.20 g/mol	[1]
Appearance	Colorless to light yellow/orange clear liquid	
Boiling Point	125 °C at 18 mmHg	[2]
Density	1.416 g/mL	[2]
Refractive Index	1.454	[2]
Solubility	While quantitative data is scarce, it is expected to be soluble in common organic solvents like dichloromethane (DCM), diethyl ether, toluene, and tetrahydrofuran (THF). It is insoluble in water and will likely hydrolyze upon contact. [3] [4]	

Spectral Data Analysis

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 4-methoxyphenyl triflate. While a comprehensive public database of its spectra is not readily available, the expected characteristic signals are outlined in Table 2 based on its molecular structure and data from analogous compounds.

Table 2: Expected Spectroscopic Data for 4-Methoxyphenyl Triflate

Technique	Expected Characteristic Signals
¹ H NMR	δ (ppm): ~7.2 (d, 2H, Ar-H ortho to -OTf), ~7.0 (d, 2H, Ar-H ortho to -OCH ₃), ~3.8 (s, 3H, -OCH ₃).
¹³ C NMR	δ (ppm): ~160 (Ar-C-OCH ₃), ~145 (Ar-C-OTf), ~123 (Ar-CH ortho to -OTf), ~118.4 (q, ¹ JCF ≈ 320 Hz, -CF ₃), ~115 (Ar-CH ortho to -OCH ₃), ~56 (-OCH ₃). [5] [6] [7]
¹⁹ F NMR	δ (ppm): ~-73 to -79 (s, 3F, -CF ₃). [8] [9]
IR	ν (cm ⁻¹): ~3080-3000 (Ar C-H stretch), ~2950-2840 (Aliphatic C-H stretch), ~1600, ~1500 (Ar C=C stretch), ~1420 & ~1210 (S=O stretch), ~1250 & ~1030 (C-O stretch), ~1140 (C-F stretch). [10] [11] [12]
Mass Spec (EI)	Expected [M] ⁺ at m/z = 256. Fragments may correspond to the loss of SO ₂ CF ₃ or other characteristic cleavages. [13] [14]

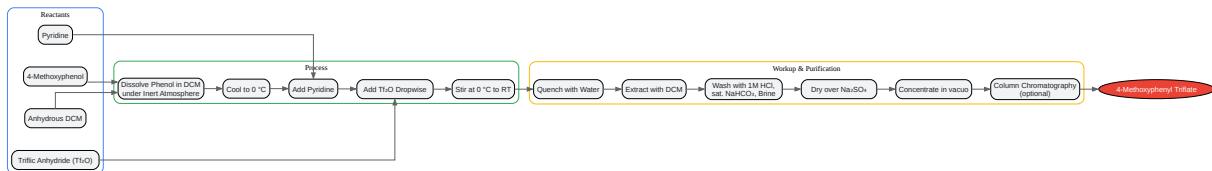
Synthesis of 4-Methoxyphenyl Triflate

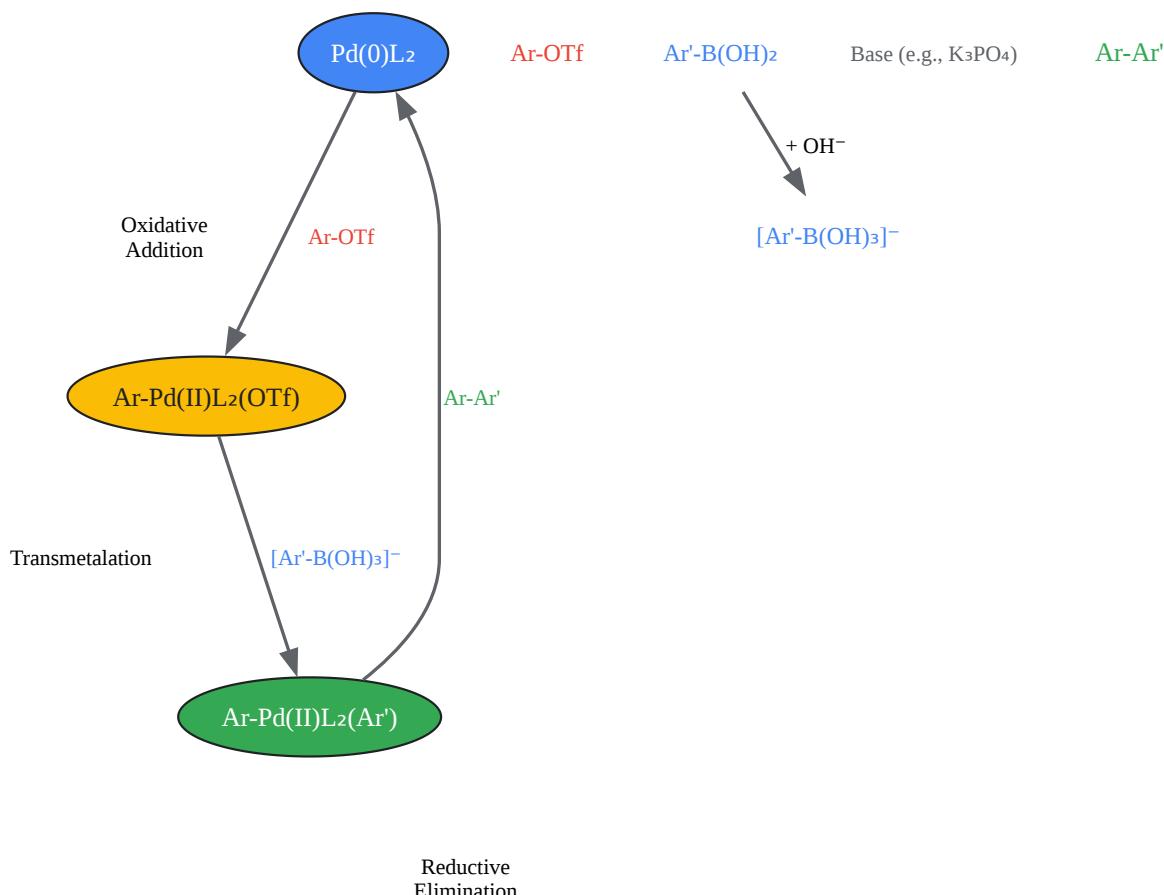
The most common and reliable method for synthesizing aryl triflates is the reaction of the corresponding phenol with trifluoromethanesulfonic (triflic) anhydride (Tf₂O) in the presence of a mild, non-nucleophilic base.

Mechanism and Reagent Rationale

The synthesis proceeds via the activation of the phenolic hydroxyl group. Triflic anhydride is a powerful electrophile due to the two strongly electron-withdrawing triflate groups.[\[2\]](#) A base, typically pyridine or triethylamine, is required to deprotonate the phenol, forming the more nucleophilic phenoxide. However, the role of pyridine is more complex than simply acting as an acid scavenger. It can react with triflic anhydride to form the highly reactive intermediate, N-(trifluoromethylsulfonyl)pyridinium triflate.[\[15\]](#) This intermediate is then readily attacked by the phenol to furnish the desired aryl triflate. The use of an anhydrous solvent like dichloromethane

(DCM) is critical, as triflic anhydride is highly moisture-sensitive and will rapidly hydrolyze to the unreactive triflic acid.





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